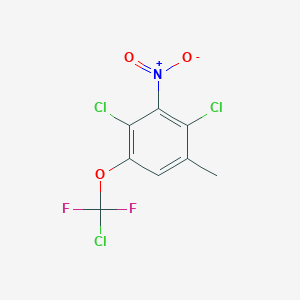![molecular formula C13H7Cl3F3NO B6312285 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 1237418-28-8](/img/structure/B6312285.png)
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline (CFTPA) is an aniline derivative that is used in various scientific research applications. It is a versatile compound that has a wide range of uses, from organic synthesis to pharmacological studies. CFTPA has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
科学的研究の応用
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has a wide range of scientific research applications. It has been used to study the mechanism of action of various drugs, including anticonvulsants, anti-inflammatory agents, and antiepileptic drugs. It has also been used to investigate the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has also been used to study the pharmacokinetics of various drugs, as well as to evaluate the efficacy and safety of new drugs.
作用機序
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has been found to interact with various receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It has been found to modulate the activity of these receptors, which can lead to changes in the biochemical and physiological effects of various compounds. 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase, which can lead to changes in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has been found to have various biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and antiepileptic effects. It has also been found to have antidepressant, anxiolytic, and anti-anxiety effects. 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has also been found to have neuroprotective effects, as well as to reduce the risk of stroke and other cardiovascular diseases.
実験室実験の利点と制限
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a versatile compound that can be used for a variety of scientific research applications. However, 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline also has some limitations. It is a relatively unstable compound and can degrade quickly if not stored properly. Additionally, it has a low solubility in water, which can make it difficult to dissolve in solution.
将来の方向性
There are several future directions for research involving 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline, such as its use as an antidepressant or anxiolytic. Additionally, further research could be done to explore the potential applications of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline in drug development, such as its use as a drug delivery system or as a tool to evaluate the safety and efficacy of new drugs. Finally, further research could be done to explore the potential applications of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline in organic synthesis, such as its use as a reagent or catalyst.
合成法
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-4-nitroaniline with 2,6-dichloro-4-(trifluoromethyl)phenol in the presence of an acidic catalyst. The second step involves the reduction of the nitro group with sodium borohydride. This two-step synthesis method yields a high yield of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline with a purity of over 95%.
特性
IUPAC Name |
2-chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-8-5-7(1-2-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHRWEFIYGSICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)



